

Application Notes and Protocols for the Synthesis of C18G Peptide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

C18G is a synthetic antimicrobial peptide (AMP) that has demonstrated broad-spectrum antibacterial activity.[1][2] Originally derived from a fragment of human platelet factor IV, **C18G** is a highly cationic (+8 charge) peptide designed to be alpha-helical and facially amphipathic.[2] This structure allows it to selectively interact with and disrupt bacterial cell membranes, leading to cell death.[2] Its efficacy against various bacterial strains makes it a promising candidate for further investigation in the development of new antimicrobial agents.[1]

These application notes provide a detailed protocol for the chemical synthesis, purification, and characterization of the **C18G** peptide, primarily utilizing Fmoc-based solid-phase peptide synthesis (SPPS).

Key Experimental Protocols Solid-Phase Peptide Synthesis (SPPS) of C18G

This protocol outlines the manual or automated synthesis of the **C18G** peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. SPPS involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.[3][4]

Materials:



- Fmoc-Rink Amide resin (for C-terminal amide)
- Fmoc-protected amino acids
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Activation base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)
- Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
- Solvents: High-purity DMF, DCM (Dichloromethane)
- Washing solvents: DMF, DCM, Isopropanol
- Solid-phase synthesis vessel (manual or automated synthesizer)

Procedure:

- Resin Preparation:
 - Place the Fmoc-Rink Amide resin in the reaction vessel.
 - Swell the resin in DMF for at least 1 hour to ensure optimal reaction conditions.
- · Fmoc Deprotection:
 - Drain the DMF from the swollen resin.
 - Add the 20% piperidine/DMF solution to the resin to remove the Fmoc protecting group from the terminal amine.
 - Agitate the mixture for a specified time (e.g., an initial 3 minutes, drain, then a second treatment for 7-10 minutes).
 - Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[5]



· Amino Acid Coupling:

- In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin substitution) in DMF.
- Add the coupling reagent (e.g., HBTU, 3-5 eq.) and the activation base (e.g., DIPEA, 6-10 eq.).
- Allow the amino acid to pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours to ensure complete coupling. A ninhydrin test can be performed to confirm the absence of free primary amines.

Washing:

- o Drain the coupling solution.
- Wash the peptidyl-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[4]
- · Repeat Synthesis Cycle:
 - Repeat the deprotection, coupling, and washing steps for each amino acid in the C18G sequence.

Cleavage from Resin and Deprotection

This step releases the synthesized peptide from the solid support and removes the side-chain protecting groups.

Materials:

- Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water. A common ratio is 95% TFA, 2.5% TIS, and 2.5% water.[6]
- · Ice-cold diethyl ether



Centrifuge and tubes

Procedure:

- After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptidyl-resin with DCM and dry it under a stream of nitrogen.
- Add the cleavage cocktail to the resin in a fume hood.
- Incubate the mixture at room temperature with occasional agitation for 2-3 hours. The resin may change color, indicating the release of trityl-based protecting groups.
- Filter the resin to collect the TFA solution containing the cleaved peptide.
- Precipitate the crude peptide by adding the TFA solution dropwise into a tube of ice-cold diethyl ether (typically 10-20 times the volume of the TFA solution).[6]
- A white precipitate of the peptide should form. Allow it to precipitate fully at -20°C for at least 30 minutes.
- Centrifuge the mixture to pellet the crude peptide.
- Decant the ether and wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers.
- Dry the crude peptide pellet under vacuum.

Peptide Purification by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides to a high degree.[8]

Materials:

- Preparative RP-HPLC system
- C18 HPLC column (e.g., Vydac C18)[8]
- Mobile Phase A: 0.1% TFA in HPLC-grade water



- Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
- Lyophilizer

Procedure:

- Dissolve the crude peptide in a minimal amount of Mobile Phase A. Some Mobile Phase B
 can be added to aid solubility if needed.
- Filter the dissolved peptide solution to remove any particulates.
- Inject the sample onto the C18 column equilibrated with a low percentage of Mobile Phase B (e.g., 5-10%).
- Elute the peptide using a linear gradient of Mobile Phase B. The specific gradient will need to be optimized but can start with a shallow gradient (e.g., 1% per minute). For example, a gradient of 10% to 60% B over 50 minutes.[9]
- Monitor the elution profile at 214 nm or 280 nm.
- Collect fractions corresponding to the major peptide peak.
- Analyze the collected fractions for purity using an analytical RP-HPLC system and for mass using mass spectrometry.
- Pool the pure fractions and freeze-dry (lyophilize) to obtain the final purified peptide as a white, fluffy powder.

Characterization by Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the purified peptide, ensuring the correct sequence was synthesized.

Procedure:

• Dissolve a small amount of the lyophilized peptide in a suitable solvent (e.g., 50:50 water/acetonitrile with 0.1% formic acid).



- Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS).
- Compare the observed molecular weight with the calculated theoretical molecular weight of
 C18G to confirm its identity.[2]

Quantitative Data Summary

The following tables summarize typical quantitative data expected from the synthesis and purification of the **C18G** peptide.

Parameter	Typical Value	Method of Analysis	
Crude Peptide Yield	70-85%	Gravimetric	
Purified Peptide Yield	15-30%	Gravimetric	
Purity (Post-HPLC)	>95%	Analytical RP-HPLC	
Observed Molecular Weight	Matches Theoretical	ESI-MS	
Table 1. Synthesis and Purification Data for C18G.			



Parameter	Instrument	Column	Mobile Phases	Gradient Example
Purification	Preparative HPLC System	C18, 10 μm	A: 0.1% TFA in H ₂ O; B: 0.1% TFA in ACN	10-60% B over 50 min
Purity Analysis	Analytical HPLC System	C18, 3-5 μm	A: 0.1% TFA in H ₂ O; B: 0.1% TFA in ACN	5-95% B over 30 min
Identity Confirmation	ESI-TOF Mass Spec.	Not Applicable	50:50 ACN/H ₂ O with 0.1% Formic Acid	Direct Infusion or LC-MS
Table 2. Analytical and Purification Parameters.				

Visualizations

C18G Synthesis and Purification Workflow

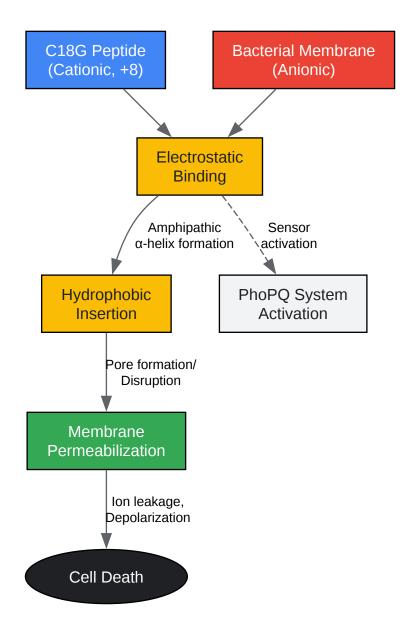


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Caption: Workflow for **C18G** peptide synthesis, from resin to final product.

Proposed Mechanism of C18G Action





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Caption: **C18G**'s proposed antimicrobial mechanism of action.

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